molecular formula C16H14O4S2 B014627 Dimethyl 4,4'-disulfanediyldibenzoate CAS No. 35190-68-2

Dimethyl 4,4'-disulfanediyldibenzoate

Cat. No. B014627
CAS RN: 35190-68-2
M. Wt: 334.4 g/mol
InChI Key: VGCZYLQMVYJBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dimethyl 4,4'-disulfanediyldibenzoate and related compounds involves strategic chemical reactions to form the desired molecular structures. A notable method includes the lithiation of dibenzothiophene, followed by reactions with various agents to introduce the disulfanediyldibenzoate group. For example, Kimura et al. (1996) described the preparation of 1,1-dimethyldibenzo[bc,fg][1,4]silathiapentalene, a structurally related compound, through the treatment of dibenzothiophene derivatives, demonstrating a foundational approach for synthesizing complex sulfur-containing aromatic compounds (Kimura et al., 1996).

Molecular Structure Analysis

The molecular structure of dimethyl 4,4'-disulfanediyldibenzoate and similar compounds is characterized by specific bond lengths, angles, and conformations that influence their chemical behavior. X-ray diffraction techniques have been instrumental in determining these structural details. For instance, the structure of 2,2′-(Disulfanediyl)dibenzoic acid N,N-dimethylformamide monosolvate was analyzed, revealing intricate details about bond angles and distances that could be analogous to the target compound's structure (Tan & Tiekink, 2020).

Chemical Reactions and Properties

Dimethyl 4,4'-disulfanediyldibenzoate undergoes various chemical reactions that highlight its reactivity and potential for further chemical modification. The compound's sulfone and sulfoxide derivatives, for example, exhibit unique reactivities due to their sulfur-containing functional groups. Research on dimethyl sulfoxide demonstrates its utility in organic synthesis, potentially offering insights into the reactivity of dimethyl 4,4'-disulfanediyldibenzoate's sulfoxide or sulfone derivatives (Jones-Mensah, Karki, & Magolan, 2016).

Physical Properties Analysis

The physical properties of dimethyl 4,4'-disulfanediyldibenzoate, such as melting point, boiling point, and solubility, are crucial for understanding its behavior in different environments. While specific data on this compound may be scarce, studies on similar compounds can provide valuable insights. The high thermal stability of sulfonated polybenzimidazoles derived from related sulfone compounds indicates that dimethyl 4,4'-disulfanediyldibenzoate might also possess significant thermal resistance (Shengbo, Huang, & Yan, 2005).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, define dimethyl 4,4'-disulfanediyldibenzoate's interactions in chemical processes. The compound's sulfone and sulfoxide derivatives are particularly noteworthy for their roles as intermediates in organic synthesis, suggesting a broad range of chemical behaviors that could be explored for dimethyl 4,4'-disulfanediyldibenzoate (Jones-Mensah, Karki, & Magolan, 2016).

Scientific Research Applications

  • Organic Chemistry Applications : Dimethyl sulfoxide, a related compound, is used as a substrate, building block, and synthon in organic chemistry, beyond its traditional role as a solvent and oxidant (Jones-Mensah, Karki, & Magolan, 2016).

  • Surface Chemistry : Dimethyl disulfide reacts with copper surfaces to form thiolate species, which decompose to form methyl groups. This process involves methane and C(2) hydrocarbon desorption, removing carbon and depositing atomic sulfur (Furlong et al., 2010).

  • Organic Synthesis and Catalysis : Oxidative cleavage of aryl or alkyl tert-butyl sulfides with dimethyl sulfoxide/hydrobromic acid produces symmetrical aryl or alkyl disulfides, useful in organic synthesis and catalysis (Dickman et al., 1993).

  • Neuroprotective Effects : Dimethyl Sulfoxide (DMSO) inhibits glutamate responses in hippocampal neurons and protects against excitotoxic death, suggesting potential use in treating neurodegenerative conditions (Lu & Mattson, 2001).

  • Electrochemical Applications : The cathodic reduction of 2,3-bis(phenylsulphonyl)-1,4-dimethylbenzene in dimethyl sulphoxide leads to the production of 1,4-dimethyl-2-(phenylsulphonyl)benzene and 1,4-d (Novi et al., 1984).

  • Oxidation Studies : Electrochemical oxidation of 4,6-dimethyldibenzothiophene on a BDD electrode produces sulfoxide and sulfone derivatives, with a high conversion to sulfoxide after 60 minutes of electrolysis (Ornelas Dávila et al., 2021).

  • Hydrodesulfurization : Dibenzothiophenes exhibit unusual reactivity compared to thiophene and benzothiophene, leading to new organometallic complexes and a unique desulfurization reaction (Vicic & Jones, 1999).

  • Geological Indicators : The 4,6-DMDBT ratio can effectively serve as a maturity indicator for source rocks within the oil generation window (Li et al., 2013).

Safety And Hazards

The safety and hazards of Dimethyl 4,4’-disulfanediyldibenzoate are not fully detailed in the retrieved data. However, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Also, ingestion and inhalation should be avoided4.


Future Directions

The future directions of research and applications involving Dimethyl 4,4’-disulfanediyldibenzoate are not currently available in the retrieved data. Further research may be required to obtain this information.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

methyl 4-[(4-methoxycarbonylphenyl)disulfanyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4S2/c1-19-15(17)11-3-7-13(8-4-11)21-22-14-9-5-12(6-10-14)16(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCZYLQMVYJBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392833
Record name Dimethyl 4,4'-disulfanediyldibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4,4'-disulfanediyldibenzoate

CAS RN

35190-68-2
Record name Dimethyl 4,4'-disulfanediyldibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 4,4'-disulfanediyldibenzoate
Reactant of Route 2
Reactant of Route 2
Dimethyl 4,4'-disulfanediyldibenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl 4,4'-disulfanediyldibenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimethyl 4,4'-disulfanediyldibenzoate
Reactant of Route 5
Dimethyl 4,4'-disulfanediyldibenzoate
Reactant of Route 6
Reactant of Route 6
Dimethyl 4,4'-disulfanediyldibenzoate

Citations

For This Compound
3
Citations
Q Lin, W Yang, Y Yao, Y Li, L Wang… - The Journal of Organic …, 2021 - ACS Publications
A novel copper-catalyzed cycloaddition of diaryl disulfides to heterobicyclic alkenes has been developed. The C—S and C—C bonds can be formed simultaneously on the C═C bond …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
J Ajenjo - 2019 - dspace.cuni.cz
The pentafluorosulfanyl (SF5) group displays remarkable and unique properties, including large dipole moment, high electronegativity, high thermal and chemical stability, as well as …
Number of citations: 0 dspace.cuni.cz
Y Jin, H Yang, H Fu - Chemical Communications, 2016 - pubs.rsc.org
An efficient visible-light photoredox decarboxylative coupling of N-(acetoxy)phthalimides with aryl thiols has been developed. The reaction was performed well at room temperature with …
Number of citations: 108 0-pubs-rsc-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.